prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate
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Overview
Description
Prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is an organic compound characterized by its complex structure, which includes multiple phenyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate typically involves the following steps:
Formation of the Prop-2-enyl Group: This can be achieved through the carbonylation of allylic halides or prop-2-en-1-ol using catalysts such as triethylphosphine complexes of rhodium.
Coupling Reactions: The phenylprop-2-enoyl group can be introduced through coupling reactions involving appropriate phenyl-substituted precursors.
Amidation: The final step involves the formation of the amide bond, which can be achieved using standard amidation reactions with reagents like carbodiimides or activated esters.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and phenyl groups.
Reduction: Reduction reactions can target the carbonyl and double bond functionalities.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The conjugated double bonds and phenyl groups allow for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
prop-2-enyl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-15-25-21(24)19(16-18-11-7-4-8-12-18)22-20(23)14-13-17-9-5-3-6-10-17/h2-14,16H,1,15H2,(H,22,23)/b14-13+,19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZAOEPPXSSFLJ-MHTUQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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